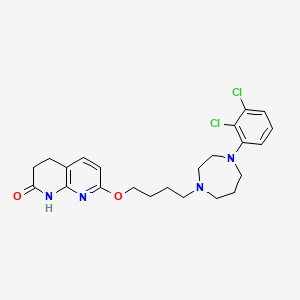
7-(4-(4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl)butoxy)-3,4-dihydro-1,8-naphthyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNC9975 is a synthetic organic compound that acts as a beta-inhibitory protein-biased dopamine D2 receptor agonist. It has shown antipsychotic activity and is primarily used in the study of neurological disorders such as schizophrenia .
Chemical Reactions Analysis
UNC9975 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
UNC9975 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the beta-arrestin-biased signaling pathways of dopamine D2 receptors.
Biology: Helps in understanding the role of dopamine D2 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia.
Industry: Used in the development of new antipsychotic drugs with fewer side effects and greater therapeutic selectivity
Mechanism of Action
UNC9975 exerts its effects by selectively activating the beta-arrestin signaling pathways of dopamine D2 receptors. This selective activation leads to antipsychotic effects without inducing motoric side effects. The molecular targets involved include the dopamine D2 receptors and the beta-arrestin proteins .
Comparison with Similar Compounds
UNC9975 is unique compared to other dopamine D2 receptor agonists due to its beta-arrestin-biased signaling. Similar compounds include:
UNC0006: Another beta-arrestin-biased dopamine D2 receptor ligand.
UNC9994: An extremely beta-arrestin-biased dopamine D2 receptor agonist.
Aripiprazole: An FDA-approved atypical antipsychotic drug that served as the scaffold for the synthesis of UNC9975
UNC9975 stands out due to its ability to reduce hyperlocomotion, restore prepulse inhibition, improve novel object recognition memory, and partially normalize social behavior in preclinical studies .
Properties
Molecular Formula |
C23H28Cl2N4O2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C23H28Cl2N4O2/c24-18-5-3-6-19(22(18)25)29-13-4-12-28(14-15-29)11-1-2-16-31-21-10-8-17-7-9-20(30)26-23(17)27-21/h3,5-6,8,10H,1-2,4,7,9,11-16H2,(H,26,27,30) |
InChI Key |
JQSRFMXTGAVHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C(=CC=C2)Cl)Cl)CCCCOC3=NC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)
![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)
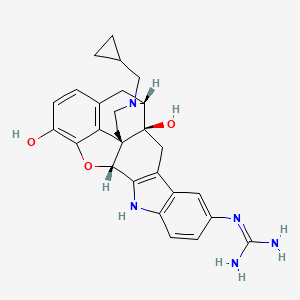
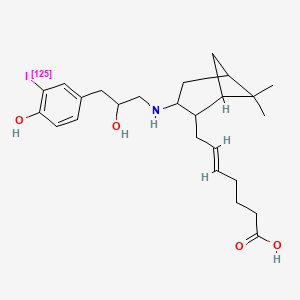
![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)

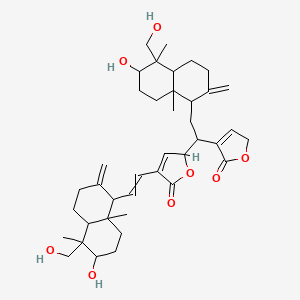
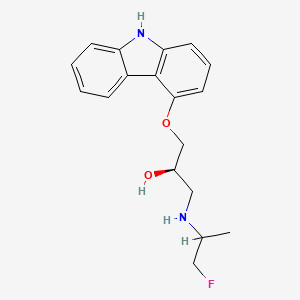
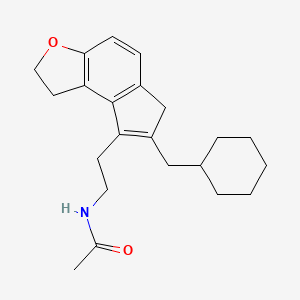
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)

![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
